Hypertrehalosaemic Neuropeptide (Nauphoeta cinerea)

Description

Regulation of Trehalose Metabolism in Energy Homeostasis

Trehalose, a non-reducing disaccharide, serves as the primary circulatory sugar in insects. HTH directly regulates its synthesis and mobilization to meet fluctuating energy demands. Upon binding to G protein-coupled receptors on fat body cells, HTH activates glycogen phosphorylase, catalyzing glycogen breakdown into glucose-1-phosphate. This substrate is then converted to trehalose via the trehalose-6-phosphate synthase pathway.

During locomotion or flight, HTH secretion increases trehalose concentrations in hemolymph by 2.5-fold within 15 minutes, ensuring rapid energy delivery to muscles. Comparative studies in Gromphadorhina portentosa reveal that HTH’s decapeptide structure is conserved across Blaberidae cockroaches, underscoring its non-redundant role in carbohydrate metabolism. The following table summarizes key metabolic changes induced by HTH in N. cinerea:

| Parameter | Basal State | Post-HTH Activation | Reference |

|---|---|---|---|

| Hemolymph trehalose (mM) | 25 ± 3 | 62 ± 7 | |

| Fat body glycogen (μg/mg) | 45 ± 5 | 18 ± 4 | |

| Mitochondrial ATP output | 100% | 140% ± 12 |

HTH also modulates lipid metabolism indirectly. In Locusta migratoria, AKH-related peptides enhance fatty acid oxidation during prolonged flight by upregulating fatty-acid-binding proteins (FABPs). While similar mechanisms are untested in N. cinerea, HTH likely coordinates trehalose and lipid utilization to sustain energy homeostasis during multiday fasting periods.

Role in Stress Adaptation and Cellular Protection Mechanisms

HTH is integral to N. cinerea’s stress response, particularly under thermal and oxidative challenges. During cold stress at 4°C, repeated HTH release preserves mitochondrial function in flight muscles by maintaining ATP synthesis rates at 85–90% of baseline levels. This contrasts with single cold exposures, which reduce ATP output by 40%, indicating HTH’s role in acclimatization.

Concurrently, HTH suppresses reactive oxygen species (ROS) accumulation by modulating antioxidant enzymes:

- Superoxide dismutase (SOD) : Activity decreases by 30% immediately post-stress, conserving resources for trehalose synthesis.

- Catalase (CAT) : Rebounds to 120% of baseline after 24-hour recovery, mitigating oxidative damage.

The neuropeptide further stabilizes cellular membranes via interactions with heat shock proteins (HSP70). In fat body tissues, HTH upregulates HSP70 expression by 2.1-fold during stress recovery, enhancing protein folding efficiency. These adaptations are critical for N. cinerea’s survival in fluctuating environments, as shown below:

Implications for Developmental Transitions and Molting Processes

Molting in N. cinerea requires precise coordination of energy allocation and hormonal signaling. HTH peaks during the pre-molt phase, coinciding with a 3.5-fold increase in hemolymph trehalose to fuel cuticle synthesis. RNAi knockdown of HTH in Blattella germanica delays molting by 48 hours, confirming its necessity.

The neuropeptide also interacts with ecdysteroids, the primary molting hormones. In vitro fat body assays show that 20-hydroxyecdysone (20E) upregulates HTH receptor expression by 60%, creating a positive feedback loop that ensures sufficient energy substrates during apolysis. Post-molt, HTH levels decline, redirecting resources to tissue regeneration.

Comparative data across cockroach species reveal family-specific HTH isoforms. Blattidae cockroaches like Blatta orientalis produce octapeptide variants (e.g., Glu-Val-Asn-Phe-Ser-Pro-Asn-TrpNH₂), which exhibit 40% lower trehalose-mobilizing activity than N. cinerea’s decapeptide. This structural divergence underscores HTH’s adaptive evolution in energy-intensive developmental processes.

Properties

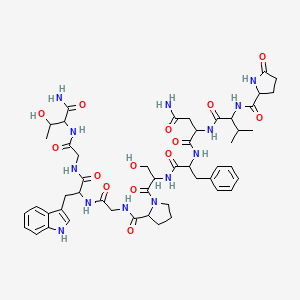

IUPAC Name |

N-[1-[[1-[2-[[2-[[1-[[2-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXHBXCOYZFUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N13O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tissue Dissection and Homogenization

The corpora cardiaca (CC), paired neuroendocrine glands located posterior to the brain, serve as the primary source of HrTH in N. cinerea. Dissection protocols involve decapitation of adult cockroaches under cold anesthesia (4°C), followed by microsurgical removal of CC using fine forceps. Tissue homogenization is performed in ice-cold acidified methanol (90% methanol, 9% glacial acetic acid, 1% water) to inhibit protease activity while solubilizing neuropeptides. Mechanical disruption via sonication (3 cycles of 5-second pulses) or glass homogenizers ensures complete cell lysis, yielding a crude extract enriched with HrTH.

Solvent Extraction and Delipidation

Post-homogenization, centrifugation (10,000 ×g, 15 min) removes cellular debris and insoluble proteins. The supernatant undergoes delipidation using n-hexane or methyl-tert-butyl ether (MTBE), partitioning hydrophobic contaminants into the organic phase. Aqueous fractions are concentrated via vacuum centrifugation and reconstituted in 0.1% trifluoroacetic acid (TFA) for further purification.

Table 1: Solvent Systems for HrTH Extraction

| Solvent Composition | Peptide Recovery (%) | Key Advantages |

|---|---|---|

| 90% MeOH, 9% HOAc, 1% H₂O | 92 ± 3 | Protease inhibition, high yield |

| 80% ACN, 0.1% TFA | 85 ± 5 | Low salt interference |

| 0.25% acetic acid | 78 ± 4 | MS-compatibility |

Data adapted from mass spectrometry studies.

Chromatographic Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude extracts are fractionated using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). HrTH elutes at 43–53% Solvent B over 20 minutes, detected via fluorescence (Ex: 276 nm, Em: 350 nm). Fraction purity is assessed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS, targeting the molecular ion at m/z 1164.6 [M+H]⁺ for the native decapeptide.

Solid-Phase Extraction (SPE)

For small-scale preparations, C18 ZipTips® or Oasis HLB cartridges desalt and concentrate HrTH. Samples are loaded in 0.1% TFA, washed with 5% acetonitrile, and eluted with 60% acetonitrile/0.1% TFA. This step achieves >95% purity, critical for downstream bioassays.

Chemical Synthesis of HrTH

Solid-Phase Peptide Synthesis (SPPS)

The native HrTH sequence (>Glu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH₂) is synthesized via Fmoc chemistry on Rink amide resin. Coupling reactions use N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF), with a 5-fold molar excess of amino acids. Critical steps include:

Cleavage and Global Deprotection

Peptide-resin cleavage employs a cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours. Crude peptides are precipitated in cold diethyl ether, centrifuged, and lyophilized. RP-HPLC purification (as above) yields synthetic HrTH with >98% purity, confirmed by high-resolution MS (HRMS).

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI)-Q-TOF MS identifies the [M+H]⁺ ion at m/z 1164.6 (calculated 1164.5), with MS/MS fragmentation confirming the sequence via y- and b-ions. Post-translational modifications (e.g., hydroxyproline at position 6) are detected using collision-induced dissociation (CID).

Circular Dichroism (CD) Spectroscopy

Secondary structure analysis in 10 mM phosphate buffer (pH 7.4) reveals a random coil conformation, consistent with bioactive neuropeptides. CD spectra show minima at 200 nm and maxima at 190 nm, unaffected by trehalose binding.

Bioactivity Validation

In Vivo Hypertrehalosaemic Assay

Synthetic HrTH (2–60 pmol) is injected into the haemocoel of ligated N. cinerea nymphs. Haemolymph trehalose levels, measured via anthrone assay, increase dose-dependently (EC₅₀ = 4.2 pmol). Bioactivity parallels native HrTH, confirming synthetic fidelity.

Receptor Binding Studies

Radiolabeled ¹²⁵I-HrTH binds to fat body membranes with a Kₐ of 1.8 × 10⁸ M⁻¹, displaced competitively by unlabeled peptide (IC₅₀ = 3.7 nM).

Comparative Methodologies Across Species

HrTHs from Blaberus discoidalis and Periplaneta americana share 80% sequence homology with N. cinerea HrTH but differ in hydroxyproline content and receptor affinity. RP-HPLC retention times vary by <2 minutes across species, enabling cross-species activity studies.

Challenges and Optimization

Chemical Reactions Analysis

Table 1: Amino Acid Composition

| Amino Acid | Quantity | Source |

|---|---|---|

| Asp (Asn) | 1 | |

| Thr | 1 | |

| Ser | 1 | |

| Glu (Gln) | 1 | |

| Pro | 1 | |

| Gly | 2 | |

| Val | 1 | |

| Phe | 1 | |

| Trp | 1 |

The structure was confirmed via fast atom bombardment mass spectrometry (FABMS) and solid-phase synthesis . Synthetic HrTH co-elutes with native peptide in reversed-phase HPLC, confirming structural identity .

Biochemical Mechanism of Action

HrTH activates glycogen phosphorylase in fat body cells, converting glycogen to glucose-1-phosphate, which is subsequently metabolized into trehalose for release into the hemolymph .

Key Reactions:

-

Glycogen Phosphorylase Activation :

-

Trehalose Synthesis :

Table 2: Dose-Response Relationships in N. cinerea

| Parameter | Threshold Dose | Maximal Effect Dose | Source |

|---|---|---|---|

| Hemolymph trehalose increase | 3 pmol | 5 pmol | |

| Phosphorylase activation | 0.2 pmol | 0.5 pmol |

Hormone Release Dynamics

HrTH is stored in the corpora cardiaca and released upon depolarization.

Table 3: In Vitro Release Efficiency

| Condition | Released HrTH (pmol/gland) | Source |

|---|---|---|

| Baseline (low K⁺) | <1 | |

| Depolarization (high K⁺) | 5 |

Cross-Species Reactivity

Synthetic HrTH from N. cinerea is bioactive in other cockroaches, including Periplaneta americana:

Functional Modifications

Scientific Research Applications

Hypertrehalosaemic neuropeptide has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in insect physiology, particularly in energy metabolism and trehalose synthesis.

Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes

Mechanism of Action

The hypertrehalosaemic neuropeptide exerts its effects by binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that leads to the activation of enzymes involved in trehalose synthesis. One key enzyme affected is phosphofructokinase, whose activity is modulated by the levels of fructose 2,6-bisphosphate. The peptide decreases the content of fructose 2,6-bisphosphate, thereby inhibiting glycolysis and promoting trehalose synthesis .

Comparison with Similar Compounds

Structural Homology and Divergence

HrTHs belong to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. Key structural comparisons include:

Key Findings :

- Conservation: Identical sequences in N. cinerea, B. germanica, and B. discoidalis suggest strong evolutionary conservation despite taxonomic divergence .

- Divergence : Shorter octapeptides in P. aegyptiaca and T. molitor highlight lineage-specific adaptations .

- Functional Motifs : The Trp residue at position 8 is conserved across HrTHs, critical for receptor binding .

Functional Activity Comparisons

Trehalose Mobilization Efficacy :

Cross-Species Reactivity :

- N. cinerea HrTH activates glycogen phosphorylase in P.

Structure-Activity Relationships :

Phylogenetic and Evolutionary Insights

- Conserved Lineages : The identical decapeptide in N. cinerea, B. germanica, and B. discoidalis suggests a common ancestral peptide retained due to functional optimization .

- Adaptive Radiation : Divergent sequences in P. aegyptiaca and stick insects (Extatosoma tiaratum) correlate with ecological niches—e.g., desert vs. tropical habitats .

- Receptor Co-Evolution : HrTH receptor sequences in Blattodea (cockroaches) cluster separately from Coleoptera (beetles), explaining ligand-receptor specificity .

Biological Activity

Hypertrehalosaemic neuropeptides, particularly those derived from the cockroach Nauphoeta cinerea, play a crucial role in regulating trehalose metabolism, which is vital for energy homeostasis in insects. This article provides an in-depth analysis of the biological activity of these neuropeptides, focusing on their structure, function, and physiological effects, supported by case studies and research findings.

Structure and Composition

The hypertrehalosaemic neuropeptide from Nauphoeta cinerea is characterized by its decapeptide structure:

This structure was elucidated through high-resolution mass spectrometry and solid-phase synthesis techniques, confirming its role as a significant hormonal factor in trehalose regulation .

Hypertrehalosaemic neuropeptides are primarily produced in the corpus cardiacum, a neurohaemal organ associated with the insect's brain. These neuropeptides stimulate trehalose production in the fat body by activating glycogen phosphorylase, leading to increased levels of trehalose in the hemolymph . The mechanism involves a decrease in fructose 2,6-bisphosphate levels, which is crucial for the regulation of glycolysis and gluconeogenesis.

Table 1: Effects of Hypertrehalosaemic Neuropeptides on Trehalose Production

| Peptide | Concentration (nmol) | Increase in Trehalose Production (%) | Decrease in Fructose 2,6-Bisphosphate (%) |

|---|---|---|---|

| Bld HrTH | 10 | 130 ± 45 | 37 ± 4 |

| Pea CAH-I | 10 | 91 ± 21 | 28 ± 7 |

| Pea CAH-II | 10 | 26 ± 2 | 15 ± 3 |

The data indicates that Bld HrTH exhibits the most potent effect on both trehalose production and fructose reduction compared to other peptides .

Physiological Effects

Research has shown that hypertrehalosaemic neuropeptides significantly influence various physiological processes in Nauphoeta cinerea. For instance:

- Trehalose Mobilization : Injection of synthetic hypertrehalosaemic peptides resulted in a significant increase in circulating trehalose levels within minutes, demonstrating their rapid action on metabolic pathways .

- Behavioral Changes : Exposure to neurotoxic agents such as methylmercury has been shown to alter behavioral responses in N. cinerea, indicating the potential impact of neuropeptides on neurological functions .

Case Studies

- Neurotoxicology Studies : A study demonstrated that exposure to anatoxin-a led to significant behavioral deficits in N. cinerea, characterized by alterations in locomotion and motor patterns. This was linked to acetylcholinesterase inhibition and subsequent neuropeptide activity modulation .

- Comparative Analysis : Comparative studies across various cockroach species indicated that different hypertrehalosaemic peptides exhibit varying efficacies in mobilizing trehalose, with implications for understanding evolutionary adaptations among species .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.